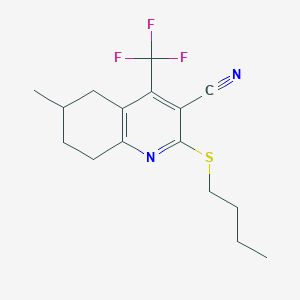![molecular formula C23H17ClN2O5 B460770 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-43-7](/img/structure/B460770.png)
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Subheading: Structural Analysis and Optical Behavior of Pyranoquinoline Derivatives
Studies have explored the structural and optical properties of various 4H-pyranoquinoline derivatives, revealing significant insights. Zeyada et al. (2016) conducted an in-depth analysis of the structural and optical characteristics of thin films made from specific derivatives of 4H-pyranoquinoline, identifying their polycrystalline nature in powder form and transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their research highlighted the stability of chemical bonds after deposition and detailed the compounds' optical properties based on spectrophotometer measurements, such as the absorption parameters and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antioxidant Properties
Subheading: Antibacterial and Antioxidant Efficacy of Pyrano[3,2-b]pyran Derivatives
A 2020 study by Ostadsharif Memar et al. synthesized derivatives of 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles and evaluated their antibacterial and antioxidant properties. Notably, derivatives with specific substituent groups exhibited notable antibacterial activity against bacteria like Staphylococcus aureus and also demonstrated strong antioxidant activity, which was measured using the DPPH radical-scavenging method. This study presents a green synthesis approach, emphasizing its advantages such as high yields, short reaction times, and the elimination of toxic solvents or complex purification steps (Ostadsharif Memar et al., 2020).
AC Electrical Conductivity and Dielectrical Properties
Subheading: Dielectric Analysis of Pyranoquinoline Derivatives Thin Films
Research by Zeyada et al. (2016) on the AC electrical conductivity and dielectrical properties of thin films of specific 4H-pyranoquinoline derivatives provided valuable data on the AC electrical conduction mechanism and dielectric behavior of these compounds. This study elaborated on various parameters such as barrier height, charge density, hopping distance, and dielectric constants, offering a comprehensive understanding of the compounds' electrical and dielectric properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic and Electrical Characteristics
Subheading: Photovoltaic Potential of Pyranoquinoline Derivatives
Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives shed light on their potential use in organic–inorganic photodiode fabrication. The study by Zeyada et al. (2016) analyzed the absorbance, energy band diagrams, and electrical properties of these derivatives, emphasizing their suitability as photodiodes due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions. The research provided a detailed look at the diode parameters and the influence of temperature on their performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mecanismo De Acción
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various biological activities, suggesting this compound may also have diverse biological effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c24-14-7-5-13(6-8-14)12-29-19-4-2-1-3-16(19)20-17(10-25)23(26)31-21-18(28)9-15(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPQAWJVFHHRBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460689.png)


![2-[(4-Methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460693.png)
![2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460694.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B460696.png)
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate](/img/structure/B460698.png)
![2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide](/img/structure/B460699.png)
![2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B460700.png)
![2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide](/img/structure/B460701.png)
![2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B460702.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B460706.png)
![N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B460707.png)
![2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B460708.png)